

# Pharmacological Profile of OPC-14523 Free Base: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | OPC-14523 free base |           |
| Cat. No.:            | B1677430            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

OPC-14523 is a novel psychoactive compound synthesized by Otsuka Pharmaceutical. It exhibits a unique pharmacological profile characterized by high affinity for sigma ( $\sigma_1$ ) and serotonin 5-HT<sub>1a</sub> receptors, where it acts as a partial agonist. Additionally, it possesses moderate affinity for the serotonin transporter (SERT) and sigma-2 ( $\sigma_2$ ) receptors. Preclinical studies have demonstrated its potential as a rapid-acting antidepressant. This technical guide provides a comprehensive overview of the pharmacological properties of OPC-14523, including its receptor binding profile, in vitro and in vivo functional activities, and the underlying signaling pathways. Detailed experimental methodologies for key assays are also described. Notably, information regarding its activity at dopamine D2 receptors is limited in publicly available literature, and no clinical trial data for OPC-14523 has been identified, suggesting a likely discontinuation of its clinical development.

#### Introduction

OPC-14523, with the chemical name 1-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2(1H)-quinolinone, was investigated for its potential as an antidepressant agent. Its mechanism of action is primarily attributed to its combined agonist activity at sigma-1 and 5-HT $_{1a}$  receptors. This dual action is hypothesized to produce a more rapid onset of antidepressant effects compared to traditional selective serotonin reuptake inhibitors (SSRIs).



### **Receptor Binding Profile**

The affinity of OPC-14523 for various receptors and transporters has been characterized through radioligand binding assays. The quantitative data are summarized in Table 1.

| Target                                 | Radioligand                  | Tissue Source          | IC <sub>50</sub> (nM) | Reference(s) |
|----------------------------------------|------------------------------|------------------------|-----------------------|--------------|
| Sigma-1<br>Receptor                    | INVALID-LINK<br>-Pentazocine | Guinea Pig Brain       | 47                    | [1]          |
| Sigma-2<br>Receptor                    | [³H]DTG                      | Guinea Pig Brain       | 56                    | [1]          |
| 5-HT <sub>1a</sub> Receptor            | [³H]8-OH-DPAT                | Rat Cerebral<br>Cortex | 2.3                   | [1]          |
| Serotonin<br>Transporter<br>(SERT)     | [³H]Citalopram               | Rat Brain              | 80                    | [1]          |
| Norepinephrine<br>Transporter<br>(NET) | [³H]Nisoxetine               | Rat Brain              | >1000                 | [1]          |
| Dopamine<br>Transporter<br>(DAT)       | [³H]GBR12935                 | Rat Brain              | >1000                 | [1]          |
| Dopamine D <sub>2</sub> Receptor       | Not Reported                 | Not Reported           | Not Reported          |              |
| Muscarinic<br>Receptors                | Not Reported                 | Not Reported           | No Inhibition         | [1]          |
| MAO-A & MAO-B                          | Not Reported                 | Not Reported           | No Inhibition         | [1]          |

Table 1: Receptor and Transporter Binding Affinities of OPC-14523. Data are presented as IC<sub>50</sub> values, the concentration of OPC-14523 required to inhibit 50% of radioligand binding.

### In Vitro Functional Activity



#### 5-HT<sub>1a</sub> Receptor Partial Agonism

The functional activity of OPC-14523 at 5-HT<sub>1a</sub> receptors has been assessed using [<sup>35</sup>S]GTPγS binding assays, which measure G-protein activation upon receptor agonism.

| Assay System                                                     | Agonist   | pEC50       | E <sub>max</sub> (% of 5-<br>HT) | Reference(s) |
|------------------------------------------------------------------|-----------|-------------|----------------------------------|--------------|
| CHO cells<br>expressing<br>human 5-HT <sub>1a</sub><br>receptors | OPC-14523 | 8.0 ± 0.11  | 85.5                             | [2]          |
| Rat Hippocampal<br>Membranes                                     | OPC-14523 | 7.60 ± 0.23 | 41.1 (vs. 8-OH-<br>DPAT)         | [2]          |
| Human Frontal<br>Cortex<br>Membranes                             | OPC-14523 | 7.89 ± 0.08 | 64.0 (vs. 8-OH-<br>DPAT)         | [2]          |

Table 2: Functional Activity of OPC-14523 at 5-HT<sub>1a</sub> Receptors. pEC<sub>50</sub> represents the negative logarithm of the molar concentration of agonist that produces 50% of the maximal possible effect. E<sub>max</sub> is the maximum effect, expressed as a percentage of the response to the full agonist 5-HT or 8-OH-DPAT.

#### **Serotonin Reuptake Inhibition**

OPC-14523 has been shown to inhibit the reuptake of serotonin in vitro.

| Assay System           | IC <sub>50</sub> (nM) | Reference(s) |
|------------------------|-----------------------|--------------|
| Rat Brain Synaptosomes | 27                    | [1]          |

Table 3: In Vitro Serotonin Reuptake Inhibition by OPC-14523.

## In Vivo Pharmacology Antidepressant-Like Activity



In vivo studies in rodent models have demonstrated the antidepressant-like effects of OPC-14523.

| Animal<br>Model | Test                | Route of<br>Administrat<br>ion | ED50<br>(mg/kg) | Effect                        | Reference(s |
|-----------------|---------------------|--------------------------------|-----------------|-------------------------------|-------------|
| Rats            | Forced Swim<br>Test | Oral                           | 27              | Reduced<br>immobility<br>time | [1]         |
| Mice            | Forced Swim<br>Test | Oral                           | 20              | Reduced<br>immobility<br>time | [1]         |

Table 4: In Vivo Antidepressant-Like Effects of OPC-14523. ED₅₀ is the dose that produces 50% of the maximal effect.

#### **Modulation of Neuronal Activity**

Electrophysiological studies have investigated the effects of OPC-14523 on serotonergic neuron firing in the dorsal raphe nucleus (DRN). A two-day treatment with OPC-14523 (1 mg/kg/day) resulted in a significant increase in the firing activity of putative 5-HT neurons in anesthetized rats.[3] This effect was blocked by the co-administration of a selective sigma-1 receptor antagonist, NE-100, indicating the involvement of sigma-1 receptors in this response.

### Signaling Pathways 5-HT<sub>1a</sub> Receptor Signaling

As a G-protein coupled receptor (GPCR), the 5-HT<sub>1a</sub> receptor primarily couples to inhibitory G-proteins (Gαi/o). Agonist binding, including by a partial agonist like OPC-14523, leads to a conformational change in the receptor, promoting the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit then dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.





Click to download full resolution via product page

5-HT<sub>1a</sub> Receptor Signaling Pathway

#### **Sigma-1 Receptor Signaling**

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, it can translocate and modulate the function of various ion channels and signaling proteins, thereby influencing cellular processes such as calcium signaling and neuronal excitability.





Click to download full resolution via product page

Sigma-1 Receptor Signaling Pathway

# Experimental Protocols Radioligand Binding Assays (General Protocol)

This protocol provides a general framework for competitive radioligand binding assays used to determine the binding affinity of OPC-14523.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro profile of the antidepressant candidate OPC-14523 at rat and human 5-HT1A receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of OPC-14523 Free Base: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677430#pharmacological-profile-of-opc-14523-free-base]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com